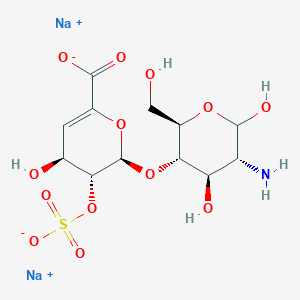
Heparin disaccharide iii-H sodium
概要
説明
Heparin disaccharide III-H sodium salt is a product of the digestion of heparan sulfate and heparin by various heparinases . It is a bivalent compound with less hydrophobic nature .
Synthesis Analysis
One of the first steps in characterizing heparan sulfate (HS) and its close relative heparin is to conduct disaccharide composition analysis. This provides an overall picture of the structure of the polysaccharide in terms of its constituent disaccharides .Molecular Structure Analysis
The molecular structure of Heparin disaccharide III-H sodium is complex. It is composed of a linear formula: C12H17NO13SNa2 . The structure of the polysaccharide is determined by its constituent disaccharides .Chemical Reactions Analysis
The chemical reactions of Heparin disaccharide III-H sodium involve the digestion of heparan sulfate and heparin by various heparinases .Physical And Chemical Properties Analysis
Heparin disaccharide III-H sodium salt has a molecular weight of 461.31 . It is a powder form and suitable for HPLC technique .科学的研究の応用
1. Quality Control in Heparin Manufacturing
Heparin is a complex mixture of polysaccharides used as an anticoagulant, and its quality control during manufacturing is crucial. The occurrence of non-endogenous disaccharides in the heparin backbone due to side reactions like 2-O desulfation is monitored using anion exchange chromatography techniques. This is essential to maintain the therapeutic quality of heparin and derived low molecular weight heparins (Anger et al., 2018).
2. Antithrombin III-Binding Analysis
The antithrombin III-binding affinity of low-molecular-weight heparins, including Heparin disaccharide III-H sodium, is a key determinant of their anticoagulant efficacy. Molecular weight fractions of these heparins are analyzed to understand their binding affinity and structural composition, which is crucial for drug quality control (Chen et al., 2018).
3. Understanding Heparin's Solution Structure
The solution structure of heparin, including disaccharide III-H sodium, is essential for its biomedical applications. Using techniques like small‐angle neutron scattering, the molecular structure of heparin in solution is studied to understand its behavior under different concentrations and ionic conditions, which is crucial for its therapeutic use (Rubinson et al., 2016).
4. Development of Synthetic Antithrombotics
Heparin's unique antithrombin III binding domain, including disaccharide III-H sodium, inspires the development of synthetic antithrombotics. Understanding the interaction between heparin and antithrombin III at the molecular level has led to the synthesis of more potent and simplified derivatives, which are crucial for new anticoagulant therapies (Boeckel & Petitou, 1993).
5. Molecular Weight Distribution Analysis
The molecular weight distribution of heparin sodium, which includes disaccharide III-H sodium, is analyzed for ensuring the quality and safety of the drug. This is particularly important as variations in manufacturing processes can affect the molecular weight distribution, impacting the drug's efficacy and safety (Mulloy et al., 2014).
6. Chemoenzymatic Synthesis of Heparin Therapeutics
The chemoenzymatic preparation of ultralow molecular weight heparins, including the synthesis of specific disaccharides like Heparin disaccharide III-H sodium, is a significant area of research. This approach is vital for the efficient preparation of safe heparin products, addressing issues like contamination and homogeneity (Masuko & Linhardt, 2012).
7. Disaccharide Composition Analysis
Analyzing the disaccharide composition of heparin, including Heparin disaccharide III-H sodium, provides insights into its structural diversity. Techniques like heparinase digestion and high-performance liquid chromatography are used to understand the composition of heparin and heparin-based drugs, essential for quality control (Han et al., 2015).
作用機序
Safety and Hazards
将来の方向性
The future directions of Heparin disaccharide III-H sodium research could involve further exploration of its potential as a drug for the activation of Na+/Ca2+ exchanger (NCX) . Additionally, the development of new tools such as glycoarrays and mass spectrometry could open up ‘glycomics’ approaches to define the structure and function of the glycome .
特性
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO13S.2Na/c13-6-7(16)9(5(2-14)23-11(6)19)25-12-8(26-27(20,21)22)3(15)1-4(24-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJANENAZHRJCQT-HGOXMNNESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)CO)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NNa2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heparin disaccharide iii-H sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Heparin disaccharide III-H sodium salt affect its ability to inhibit leukemia cell differentiation compared to other Heparan Sulfates?
A1: The study by [] investigated the impact of different Heparan Sulfates, including Heparin disaccharide III-H sodium salt, on the differentiation of U937 and THP-1 leukemia cells. The research demonstrated that Heparan Sulfates with lower di-sulfated disaccharide content, like Heparin disaccharide III-H sodium salt, exhibited less potent inhibition of cell differentiation, especially at lower concentrations. In contrast, Heparan Sulfates with higher di-sulfated disaccharide content, such as Sucrose Octasulfate (SOS) and Di-glucopyranosylamine (DOS), displayed significant inhibition even at low concentrations. This suggests that the specific disaccharide pattern and charge density of Heparan Sulfates, influenced by the degree of sulfation, play a crucial role in their ability to interfere with the differentiation process of leukemia cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




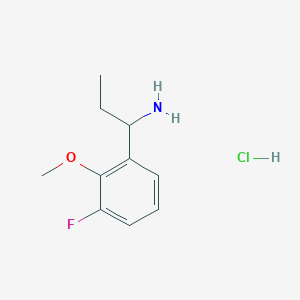
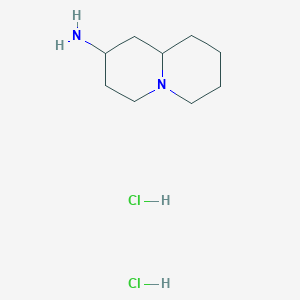
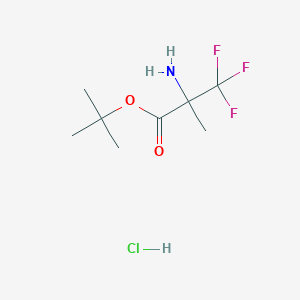
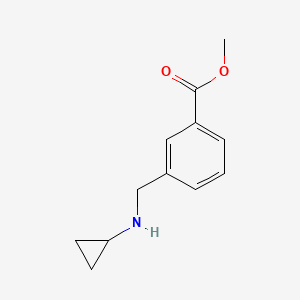
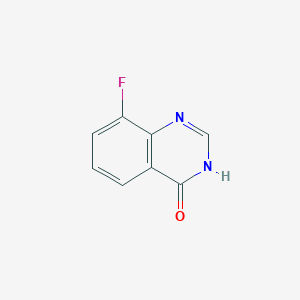
![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)
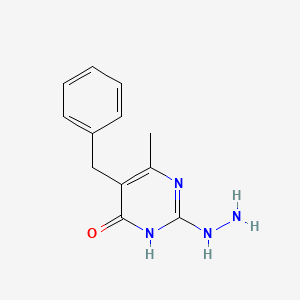
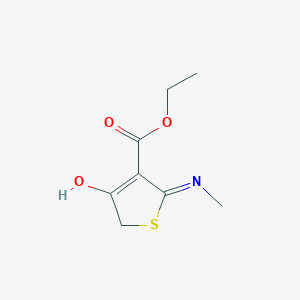
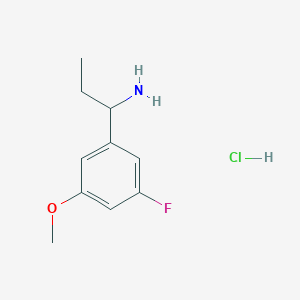
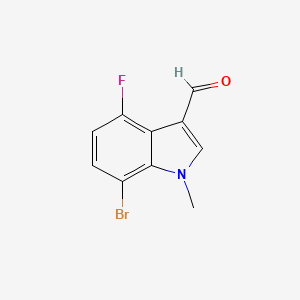

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)